2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol
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Overview
Description
2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol is a chemical compound known for its unique structure and properties. It belongs to the class of monoterpenoids, which are biosynthesized from isoprene and often serve as intermediates in the biosynthesis of alkaloids . This compound features a cyclopentane ring fused to a six-membered oxygen heterocycle, making it a part of the iridoid monoterpenoid subclass .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol typically involves the esterification of specific alcohols with acetyl chloride in the presence of a base . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for efficiency and cost-effectiveness, utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol include:
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and specific chemical properties. These characteristics make it particularly valuable in certain applications, such as its use as an intermediate in the synthesis of complex molecules or its potential biological activities .
Properties
CAS No. |
918814-90-1 |
---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
2,6-dimethyl-8-(oxan-2-yloxy)octan-3-ol |
InChI |
InChI=1S/C15H30O3/c1-12(2)14(16)8-7-13(3)9-11-18-15-6-4-5-10-17-15/h12-16H,4-11H2,1-3H3 |
InChI Key |
AGFOAWOQOPTOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(C)CCOC1CCCCO1)O |
Origin of Product |
United States |
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